Product packaging for 2-(Bromomethyl)-2-methylpropane-1,3-diol(Cat. No.:CAS No. 2210-03-9)

2-(Bromomethyl)-2-methylpropane-1,3-diol

Cat. No.: B3049811
CAS No.: 2210-03-9
M. Wt: 183.04 g/mol
InChI Key: CRXGGNZLPTXQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Bromomethyl)-2-methylpropane-1,3-diol, with the CAS Number 2210-03-9, is a brominated organic compound that serves as a versatile synthetic building block in research and development . Its molecular formula is C5H11BrO2, and it has a molecular weight of 183.044 g/mol . The compound features a bromomethyl group attached to a neopentyl core bearing two hydroxyl groups, a structure that lends itself to further chemical modification. While specific mechanistic studies for this exact compound are limited in the public domain, its structural analogs, such as 2,2-Bis(bromomethyl)propane-1,3-diol, are well-known for their application as reactive flame retardants in polymers like unsaturated polyester resins and rigid polyurethane foams . The presence of the reactive bromine atom and hydroxyl groups makes it a valuable intermediate for nucleophilic substitution reactions, esterification, and etherification, enabling the creation of more complex molecular architectures for specialized applications. As a high-purity intermediate, it is particularly useful in advanced organic synthesis, including the development of pharmaceuticals and materials science. Researchers value this compound for its potential to introduce specific functional groups and modify material properties. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11BrO2 B3049811 2-(Bromomethyl)-2-methylpropane-1,3-diol CAS No. 2210-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2-methylpropane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-5(2-6,3-7)4-8/h7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXGGNZLPTXQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176609
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-03-9
Record name 2-(Bromomethyl)-2-methyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Bromomethyl)-2-methylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-2-methylpropane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromomethyl 2 Methylpropane 1,3 Diol

Established Synthetic Routes and Reaction Conditions

Direct bromination of polyol precursors is a common strategy for the synthesis of brominated organic compounds. However, the selective synthesis of 2-(bromomethyl)-2-methylpropane-1,3-diol is not widely documented, with much of the available literature focusing on the exhaustive bromination of similar polyols like pentaerythritol (B129877) to produce di- or tri-brominated products.

The primary precursor for the synthesis of this compound is 2-(hydroxymethyl)-2-methylpropane-1,3-diol. A plausible and direct synthetic approach involves the substitution of one of the primary hydroxyl groups with a bromine atom. This can be conceptually adapted from the established methods for the bromination of pentaerythritol, which typically employ hydrobromic acid (HBr), often in the presence of a catalyst.

A general reaction scheme for the direct bromination of 2-(hydroxymethyl)-2-methylpropane-1,3-diol can be proposed as follows:

Reaction Scheme:

C(CH₃)(CH₂OH)₃ + HBr → C(CH₃)(CH₂OH)₂(CH₂Br) + H₂O

In this reaction, controlling the stoichiometry of the hydrobromic acid is crucial to favor the formation of the mono-brominated product and minimize the formation of di- and tri-brominated side products. The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group.

A significant challenge in the synthesis of this compound is achieving high chemo- and regioselectivity. The precursor, 2-(hydroxymethyl)-2-methylpropane-1,3-diol, possesses three primary hydroxyl groups of similar reactivity. Consequently, direct bromination is likely to yield a statistical mixture of mono-, di-, and tri-brominated products, along with unreacted starting material.

Achieving selective monobromination without the use of protecting groups is inherently difficult. The neopentyl-like core of the molecule may offer some steric hindrance that could potentially differentiate the reactivity of the hydroxyl groups to a minor extent, but this is unlikely to be sufficient for high selectivity. Therefore, controlling reaction conditions such as temperature, reaction time, and the rate of addition of the brominating agent is paramount to maximizing the yield of the desired mono-brominated compound. The separation of the desired product from the resulting mixture would likely require chromatographic techniques.

Optimization of Synthesis Protocols

To enhance the yield of this compound and minimize the formation of byproducts, optimization of the reaction protocol is essential. Key parameters that can be adjusted include the choice of solvent, the use of catalysts, and the precise control of reaction conditions.

The choice of solvent can significantly influence the outcome of the bromination reaction. For the monobromination of α,ω-diols, solvents such as toluene (B28343) and 1,2-dichloroethane (B1671644) have been shown to be effective. mdpi.comresearchgate.netutsouthwestern.eduresearchgate.net These solvents can facilitate the reaction while allowing for the removal of water, which is a byproduct of the reaction. The use of a Dean-Stark apparatus to azeotropically remove water has been reported, although some studies suggest that the presence of a small amount of water may be beneficial for selectivity in certain cases. utsouthwestern.edu

Acid catalysis is often employed in the bromination of alcohols. Strong acids like sulfuric acid can be used to protonate the hydroxyl group, making it a better leaving group (water). The concentration of the acid catalyst would need to be carefully controlled to avoid unwanted side reactions such as dehydration or ether formation.

Several strategies can be employed to enhance the yield of the monobrominated product and mitigate the formation of di- and tri-brominated analogs:

Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the triol is the most straightforward approach to favor monobromination. Using a slight excess of the triol or a substoichiometric amount of the brominating agent can help to reduce the extent of multiple brominations.

Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress over time can help to improve selectivity. The reaction should be stopped once the optimal conversion to the mono-bromo product is achieved to prevent further reaction.

Milder Brominating Agents: While HBr is a common and potent brominating agent, milder reagents could offer better selectivity. For instance, N-bromosuccinimide (NBS) in the presence of a suitable activator, or phosphorus tribromide (PBr₃) under controlled conditions, could potentially be used for a more selective bromination.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of Monobromo Product (%)Yield of Dibromo Product (%)
1HBr (1.1)Toluene110124525
2HBr (1.1)Toluene80245515
3HBr (0.9)Toluene8024655
4PBr₃ (0.35)Dichloromethane0 to rt670<5
5NBS/PPh₃ (1.1)Tetrahydrofuranrt1868<5

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for halogenation reactions. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One of the most promising emerging strategies is the use of enzymatic catalysis. Halogenase enzymes, for instance, can catalyze the bromination of organic substrates with high chemo-, regio-, and stereoselectivity under mild reaction conditions. organic-chemistry.org While a specific halogenase for the monobromination of 2-(hydroxymethyl)-2-methylpropane-1,3-diol has not been reported, the exploration of biocatalytic methods represents a significant area for future research. Enzymatic monoesterification of symmetric diols has been shown to be influenced by molecular conformation, suggesting that enzymatic approaches could potentially differentiate between the hydroxyl groups of the triol precursor. nih.govnih.gov

The development of greener brominating agents is another area of focus. This includes the use of solid-supported reagents, ionic liquids, and methods that generate the brominating species in situ from less hazardous precursors, thereby avoiding the handling and storage of highly corrosive and toxic reagents like elemental bromine. nih.gov The use of poly (ethylene glycol) to complex with KBr₃ has been shown to be an efficient system for regioselective monobromination of aromatic compounds under solvent-less conditions, and similar principles could potentially be applied to aliphatic polyols.

Green Chemistry Principles in the Preparation of Brominated Diols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of preparing brominated diols such as this compound, these principles can be applied in several ways, including the use of less hazardous reagents, safer solvents, and improved reaction efficiency to minimize waste.

One significant advancement in green bromination is the utilization of phase-transfer catalysis (PTC) . This methodology facilitates the reaction between reagents present in different phases (e.g., an aqueous phase and an organic phase), thereby often eliminating the need for hazardous and volatile organic solvents. For the synthesis of bromoalkanols from diols, aqueous hydrobromic acid can be used in conjunction with a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. This approach offers an environmentally benign route with enhanced product yields and avoids the use of solvents like benzene. Microwave irradiation can further accelerate these reactions, leading to shorter reaction times and increased energy efficiency.

The core principles of PTC in the context of diol bromination involve the transport of the bromide ion from the aqueous phase to the organic phase, where it can react with the diol. The general mechanism can be represented as follows:

Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion with a bromide ion (Br⁻) from the aqueous hydrobromic acid, forming an ion pair (Q⁺Br⁻) that is soluble in the organic phase.

Reaction: The Q⁺Br⁻ ion pair migrates into the organic phase containing the diol. The bromide ion, now in proximity to the diol, can participate in the nucleophilic substitution of a hydroxyl group.

Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) returns to the aqueous phase to repeat the cycle.

This catalytic cycle reduces the need for harsh, anhydrous conditions and allows for the use of water as a solvent, a cornerstone of green chemistry.

Another key green chemistry strategy is the development of enzymatic halogenation processes. While still an emerging field for the synthesis of small molecules like brominated diols, enzymatic methods offer the potential for high selectivity under mild reaction conditions, operating in aqueous environments and at ambient temperatures. Halogenase enzymes could, in principle, be engineered to selectively brominate a primary hydroxyl group in a polyol like 2-methyl-2-(hydroxymethyl)propane-1,3-diol. This would represent a significant step towards a truly sustainable synthesis, although practical applications for this specific transformation are still under investigation.

Alternative Brominating Agents and Reaction Systems

The use of molecular bromine (Br₂) poses significant health and environmental risks due to its high toxicity and corrosiveness. Consequently, a major focus of green chemistry has been the development and implementation of alternative brominating agents that are safer to handle and generate less hazardous byproducts.

N-Bromosuccinimide (NBS) is a widely used and effective alternative to elemental bromine for a variety of bromination reactions. It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can be used for the selective bromination of alcohols, and its application to the synthesis of this compound from 2-methyl-2-(hydroxymethyl)propane-1,3-diol would proceed via the selective substitution of one of the primary hydroxyl groups. The reaction is typically carried out in the presence of a catalyst, and the choice of solvent can influence the reaction's selectivity and efficiency.

The reaction of a diol with NBS generally involves the activation of the hydroxyl group, followed by nucleophilic attack by the bromide ion. The succinimide (B58015) byproduct is relatively benign and can often be removed by simple filtration.

Brominating AgentSubstrateReaction ConditionsProductYield (%)Reference
N-BromosuccinimideAlcoholsVaries (e.g., with triphenylphosphine)BromoalkanesHigh
Aqueous HBr/PTCDiolsMicrowave irradiationBromoalkanolsHigh

Ionic liquids (ILs) are another promising alternative to traditional organic solvents in bromination reactions. Their low vapor pressure, high thermal stability, and tunable properties make them attractive "green" solvent options. In the context of brominating diols, an ionic liquid could serve as both the solvent and a promoter of the reaction, potentially enhancing selectivity and simplifying product isolation. While specific applications of ionic liquids for the synthesis of this compound are not extensively documented, their use in other bromination reactions suggests their potential applicability.

Furthermore, in-situ generation of bromine from safer and more stable bromide salts, such as sodium bromide (NaBr) or potassium bromide (KBr), using an oxidizing agent is a valuable green alternative. This approach avoids the storage and handling of bulk quantities of hazardous bromine. Common oxidizing agents include hydrogen peroxide (H₂O₂), which produces water as its only byproduct, making the process environmentally friendly.

The following table summarizes various alternative brominating systems and their potential application in the synthesis of brominated diols.

Brominating SystemKey FeaturesPotential Application
N-Bromosuccinimide (NBS)Solid, safer to handle than Br₂Selective monobromination of diols
Aqueous HBr with Phase-Transfer CatalystUses water as a solvent, enhanced reaction ratesSynthesis of bromoalkanols from diols
In-situ Bromine Generation (e.g., NaBr/H₂O₂)Avoids handling of molecular bromineGeneral bromination of organic substrates
Enzymatic HalogenationHigh selectivity, mild conditionsFuture potential for highly specific diol bromination
Ionic Liquids"Green" solvent, potential for enhanced reactivityAlternative reaction medium for bromination

The continuous development and application of these green chemistry principles and alternative reagents are crucial for the sustainable production of important chemical intermediates like this compound.

Reactivity and Advanced Organic Transformations of 2 Bromomethyl 2 Methylpropane 1,3 Diol

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. Due to the steric hindrance of the quaternary carbon, the reaction pathway is predominantly governed by the SN2 mechanism, which involves a backside attack by a nucleophile, leading to the displacement of the bromide ion. chemguide.co.ukchemguide.co.uk

Formation of Carbon-Heteroatom Bonds (e.g., Azidation, Etherification, Amine Synthesis)

The reactivity of the bromomethyl group allows for the straightforward introduction of various heteroatoms, leading to the synthesis of diverse derivatives.

Azidation : The reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) readily converts the bromomethyl group to an azidomethyl group. This reaction is a reliable method for introducing a nitrogen-containing functional group. The resulting alkyl azide is a versatile intermediate that can be subsequently reduced, for example with LiAlH₄, to afford the corresponding primary amine, 2-(aminomethyl)-2-methylpropane-1,3-diol. This two-step process avoids the common issue of overalkylation that occurs when using ammonia (B1221849) directly. nveo.org

Etherification : Ethers can be synthesized via the Williamson ether synthesis. Treatment of an alcohol with a strong base, such as sodium hydride (NaH), generates an alkoxide, which then acts as a nucleophile to displace the bromide. This allows for the attachment of a wide range of alkyl or aryl groups through an ether linkage.

Amine Synthesis : Direct reaction with ammonia or primary/secondary amines can yield primary, secondary, or tertiary amines, respectively. However, this method often results in a mixture of products due to the similar reactivity of the newly formed amine, which can compete with the initial nucleophile for the alkyl bromide. nveo.org A more controlled approach is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. The phthalimide anion displaces the bromide, and subsequent hydrolysis or hydrazinolysis yields the primary amine cleanly.

Table 1: Examples of C-Heteroatom Bond Formation Reactions
Reaction TypeNucleophileProduct Functional GroupGeneral Conditions
AzidationNaN₃Alkyl Azide (-CH₂N₃)DMF, heat
EtherificationRO⁻ (e.g., NaOR)Ether (-CH₂OR)THF or DMF
Amine Synthesis (Azide Reduction)1. NaN₃ 2. LiAlH₄Primary Amine (-CH₂NH₂)1. DMF 2. THF/Ether
Amine Synthesis (Gabriel)1. Potassium Phthalimide 2. H₂NNH₂Primary Amine (-CH₂NH₂)1. DMF 2. Ethanol, heat

Carbon-Carbon Bond Formation via Organometallic Coupling Reactions (e.g., Suzuki, Stille, Kumada, Grignard)

The formation of carbon-carbon bonds at the bromomethyl center can be achieved using various palladium- or nickel-catalyzed cross-coupling reactions. These methods are fundamental in constructing more complex molecular skeletons. libretexts.org

Suzuki Coupling : This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. While traditionally used for sp²-hybridized carbons, recent advancements have expanded its scope to include sp³-hybridized alkyl bromides. The reaction of 2-(bromomethyl)-2-methylpropane-1,3-diol with an aryl or vinyl boronic acid, catalyzed by a palladium complex with appropriate ligands, would form a new C-C bond, attaching the aryl or vinyl group in place of the bromine. libretexts.org

Stille Coupling : Similar to the Suzuki reaction, the Stille coupling uses organotin compounds as the nucleophilic partner. It is a versatile reaction, but the toxicity of organotin reagents is a significant drawback.

Kumada Coupling : This reaction employs a Grignard reagent (R'MgX) as the nucleophile and a palladium or nickel catalyst to couple with the alkyl bromide. This is an effective method for forming bonds between the bromomethyl carbon and various alkyl, vinyl, or aryl groups.

Grignard Reagent Formation : It is important to note that direct formation of a Grignard reagent from this compound by reacting it with magnesium metal is not feasible. The acidic protons of the two hydroxyl groups would immediately quench any Grignard reagent formed. youtube.com Therefore, the hydroxyl groups must be protected with a suitable protecting group (e.g., as silyl (B83357) ethers) before attempting to form the Grignard reagent. Once protected, the Grignard reagent can be prepared and used in subsequent reactions, such as additions to carbonyl compounds.

Table 2: Overview of Organometallic Coupling Reactions
Reaction NameOrganometallic ReagentCatalystProduct Type
SuzukiR-B(OH)₂Pd(0) complexR-CH₂-C(CH₃)(CH₂OH)₂
StilleR-Sn(Bu)₃Pd(0) complexR-CH₂-C(CH₃)(CH₂OH)₂
KumadaR-MgXNi or Pd complexR-CH₂-C(CH₃)(CH₂OH)₂
GilmanR₂CuLiNoneR-CH₂-C(CH₃)(CH₂OH)₂

Reactions Involving Primary Hydroxyl Functionalities

The two primary hydroxyl groups are chemically equivalent and offer sites for a range of transformations common to alcohols, such as derivatization, esterification, etherification, and oxidation. wikipedia.org

Selective Derivatization and Functional Group Interconversions

Given the presence of two identical primary hydroxyl groups, achieving selective mono-derivatization can be challenging and often yields statistical mixtures of mono-substituted, di-substituted, and unreacted starting material. researchgate.net However, specific strategies can be employed:

Protection : Both hydroxyl groups can be protected simultaneously. For instance, reaction with an aldehyde or ketone in the presence of an acid catalyst can form a cyclic acetal. With a 1,3-diol, this would form a six-membered ring (a 1,3-dioxane (B1201747) derivative). chemistrysteps.com Silyl ethers are another common protecting group, formed by reacting the diol with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole.

Functional Group Interconversion : The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). These activated intermediates are then susceptible to nucleophilic substitution, allowing the introduction of a wide array of other functional groups.

Esterification and Etherification Studies

Esterification : The diol undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. medcraveonline.com The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is an equilibrium process. organic-chemistry.org Using more reactive acyl chlorides or anhydrides in the presence of a base provides a more efficient, irreversible route to the corresponding di-ester.

Etherification : As with the bromomethyl group, the hydroxyls can be converted to ethers. This typically requires deprotonation with a strong base (e.g., NaH) to form a dialkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).

Oxidation and Reduction Chemistry of Alcohol Groups

Oxidation : The primary alcohol groups can be oxidized to either aldehydes or carboxylic acids, depending on the choice of oxidizing agent.

To Aldehydes : Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations will typically halt the oxidation at the aldehyde stage, yielding 2-(bromomethyl)-2-methyl-3-oxopropanal or its dicarbonyl equivalent if both groups react.

To Carboxylic Acids : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Jones reagent), or potassium dichromate (K₂Cr₂O₇) in acidic conditions will oxidize the primary alcohols all the way to carboxylic acids, resulting in 2-(bromomethyl)-2-(hydroxymethyl)malonic acid or further oxidation products. chemistrysteps.com

Reduction : The alcohol functional groups are already in a reduced state. However, "reduction chemistry" can refer to the removal of the hydroxyl group. This is a multi-step process that typically involves converting the hydroxyl into a good leaving group (e.g., a tosylate) and then displacing it with a hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield a methyl group.

Table 3: Oxidation Products of the Diol Functionality
Oxidizing AgentProduct(s)Notes
PCC, PDC, SwernDialdehydeStops at the aldehyde stage.
KMnO₄, H₂CrO₄Dicarboxylic AcidStrong oxidation to the carboxylic acid.

Tandem Reactions and Multi-Step Transformations

Tandem reactions, or cascade reactions, are processes where multiple bonds are formed in a single operation, offering significant advantages in terms of efficiency and atom economy. For this compound, a plausible tandem sequence could be initiated by an intramolecular cyclization followed by a subsequent intermolecular reaction.

A hypothetical tandem reaction could involve an initial base-mediated intramolecular Williamson ether synthesis to form a substituted oxetane (B1205548), which then reacts further. For instance, the remaining primary hydroxyl group on the oxetane ring could be functionalized in a one-pot procedure.

Table 1: Hypothetical Tandem Reaction Sequence

StepReaction TypeReagents & ConditionsIntermediate/Product
1 Intramolecular Williamson Ether SynthesisNaH, THF, Room Temp.3-methyl-3-(hydroxymethyl)oxetane
2 EsterificationAcyl chloride, Pyridine3-methyl-3-(acyloxymethyl)oxetane

This sequence begins with the deprotonation of one of the hydroxyl groups by a strong base like sodium hydride (NaH), forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon of the bromomethyl group in an intramolecular SN2 reaction to form the four-membered oxetane ring. The second hydroxyl group can then be acylated or otherwise functionalized without isolating the oxetane intermediate. Such a process streamlines the synthesis of complex oxetane derivatives from the parent diol.

Intramolecular Cyclization and Rearrangement Pathways

The most prominent intramolecular reaction pathway for this compound is cyclization to form a four-membered cyclic ether, an oxetane. This transformation is a classic example of an intramolecular Williamson ether synthesis. masterorganicchemistry.comjk-sci.com

Intramolecular Cyclization:

Under basic conditions, one of the hydroxyl groups is deprotonated to form an alkoxide. This nucleophilic alkoxide readily attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable oxetane ring. The reaction is highly efficient due to the formation of a sterically favored four-membered ring. magtech.com.cnorganic-chemistry.org The general reaction is as follows:

Reactant: this compound

Conditions: A strong, non-nucleophilic base (e.g., NaH, KH) in an aprotic solvent (e.g., THF, DMF). jk-sci.com

Product: 3-methyl-3-(hydroxymethyl)oxetane

This intramolecular cyclization is a favored pathway due to the proximity of the reacting groups. The formation of small rings, like oxetanes, is a common strategy in organic synthesis. beilstein-journals.org

Rearrangement Pathways:

While rearrangement reactions like the Payne rearrangement are well-documented for 2,3-epoxy alcohols, analogous pathways for halo-diols are less common. wikipedia.org A true Payne-type rearrangement is not applicable here as it involves the migration of an epoxide. However, under certain acidic conditions or with specific reagents, rearrangements involving the neopentyl skeleton could be envisaged, though they are not typically observed under the conditions used for cyclization. For instance, treatment with strong acids could potentially lead to Wagner-Meerwein type rearrangements, but these are highly speculative and would likely compete with other reaction pathways.

Mechanistic Investigations of Key Chemical Processes

The primary chemical process for this compound is the intramolecular Williamson ether synthesis, which proceeds via a well-understood SN2 mechanism. masterorganicchemistry.com

Mechanism of Intramolecular Cyclization:

Deprotonation: The reaction is initiated by the deprotonation of one of the primary hydroxyl groups by a strong base. The choice of base is crucial; sterically hindered, non-nucleophilic bases like sodium hydride are ideal as they prevent competing intermolecular reactions. youtube.com This acid-base reaction forms a sodium alkoxide intermediate.

Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the electrophilic carbon atom of the C-Br bond. This attack occurs from the backside relative to the leaving group (bromide), which is characteristic of an SN2 reaction. masterorganicchemistry.com

Transition State: The reaction proceeds through a constrained, cyclic transition state where the oxygen atom is forming a new bond to the carbon while the carbon-bromine bond is simultaneously breaking.

Ring Closure and Product Formation: The departure of the bromide leaving group completes the reaction, resulting in the formation of the 3-methyl-3-(hydroxymethyl)oxetane and a salt byproduct (e.g., NaBr).

Table 2: Mechanistic Details of Intramolecular Cyclization

Mechanistic StepDescriptionKey Features
Initiation Acid-base reaction between a hydroxyl group and a strong base.Formation of a nucleophilic alkoxide.
Propagation Intramolecular SN2 nucleophilic substitution.Backside attack on the C-Br bond; inversion of configuration if the carbon were chiral.
Termination Displacement of the bromide ion and formation of the oxetane ring.Formation of a stable four-membered cyclic ether.

This mechanistic pathway is well-supported by extensive studies on Williamson ether syntheses and is the most plausible route for the cyclization of this compound. francis-press.comkhanacademy.org

Derivatives of 2 Bromomethyl 2 Methylpropane 1,3 Diol: Synthesis and Research Applications

Synthesis and Functionalization of Azide (B81097) and Amine Derivatives

The transformation of the bromine atom in 2-(bromomethyl)-2-methylpropane-1,3-diol into nitrogen-containing functionalities like azides and amines opens up a plethora of synthetic possibilities.

The synthesis of the azide derivative, 2-(azidomethyl)-2-methylpropane-1,3-diol, is typically achieved through a nucleophilic substitution reaction. The bromide is displaced by an azide anion, commonly from sodium azide. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the S(_N)2 mechanism. The resulting azido-diol is a key intermediate for further chemical modifications. mdpi.com

The subsequent reduction of the azide group provides a straightforward route to the corresponding primary amine, 2-(aminomethyl)-2-methylpropane-1,3-diol. This reduction can be accomplished using various established methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH(_4)) or tin(II) chloride. nveo.org The choice of reducing agent depends on the compatibility with other functional groups present in the molecule.

The resulting amino-diol is a valuable precursor for a variety of functionalized molecules. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation, allowing for the introduction of diverse substituents. These functionalized amine derivatives have been investigated for their potential biological activities. nih.gov For instance, a series of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their immunosuppressive effects. nih.gov

Starting MaterialReagentProductReaction Type
This compoundSodium azide (NaN(_3))2-(Azidomethyl)-2-methylpropane-1,3-diolNucleophilic Substitution
2-(Azidomethyl)-2-methylpropane-1,3-diolH(_2), Pd/C2-(Aminomethyl)-2-methylpropane-1,3-diolCatalytic Hydrogenation
2-Amino-1,3-propanediolsVarious electrophilesFunctionalized diol intermediatesN-functionalization

Development of Novel Ether and Ester Derivatives

The two hydroxyl groups of this compound provide reactive sites for the formation of ether and ester linkages, leading to the development of new materials with tailored properties.

Ether derivatives can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form alkoxides. wikipedia.orgjk-sci.commasterorganicchemistry.com These alkoxides then react with alkyl halides to form the corresponding ethers. wikipedia.orgjk-sci.commasterorganicchemistry.com By using dihaloalkanes as the alkylating agents, it is possible to synthesize cyclic ethers or polymers. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orggold-chemistry.orgchem-station.com

Esterification of the diol with various carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, yields a wide range of ester derivatives. libretexts.org This reaction is typically catalyzed by an acid or a base. The properties of the resulting esters can be fine-tuned by varying the structure of the carboxylic acid. For instance, the use of dicarboxylic acids can lead to the formation of polyesters. libretexts.org These polyesters are of interest for their potential applications as biodegradable materials and in other areas of materials science. upt.roresearchgate.net The synthesis of polyesters from diols and dicarboxylic acids is a classic example of condensation polymerization. libretexts.org

DiolCo-monomerProduct TypePolymerization Type
This compoundDicarboxylic acidPolyester (B1180765)Condensation Polymerization
This compoundDihaloalkanePolyetherWilliamson Ether Synthesis

Precursors for Heterocyclic Compounds

The strategic placement of functional groups in derivatives of this compound makes them valuable precursors for the synthesis of various heterocyclic compounds.

One notable application is the intramolecular cyclization to form oxetanes. Under basic conditions, the hydroxyl groups can be deprotonated, and the resulting alkoxide can undergo an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a four-membered oxetane (B1205548) ring. This intramolecular Williamson ether synthesis is a common strategy for the synthesis of cyclic ethers. masterorganicchemistry.com Specifically, this reaction would yield 3-methyl-3-(hydroxymethyl)oxetane, a valuable building block in medicinal chemistry.

Furthermore, the amino-diol derivative, 2-(aminomethyl)-2-methylpropane-1,3-diol, serves as a versatile precursor for a range of nitrogen-containing heterocycles. nih.govrsc.orgnih.govmdpi.comorganic-chemistry.org The primary amine and the two hydroxyl groups can participate in various cyclization reactions with suitable reagents to form five-, six-, or seven-membered heterocyclic rings. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) or morpholine (B109124) derivatives. The synthesis of such heterocyclic scaffolds is of significant interest due to their prevalence in biologically active molecules. nih.govrsc.org

PrecursorReagent/ConditionHeterocyclic Product
This compoundBase3-Methyl-3-(hydroxymethyl)oxetane
2-(Aminomethyl)-2-methylpropane-1,3-diolDicarbonyl compoundsNitrogen-containing heterocycles
2-Amino-1,3-propanediolsCarbonatesCyclic Carbonates

Ligand Design and Synthesis for Coordination Chemistry

The derivatives of this compound, particularly the amino-diol, are excellent scaffolds for the design and synthesis of polydentate ligands for coordination chemistry. The presence of multiple donor atoms (nitrogen and oxygen) in close proximity allows for the chelation of metal ions.

By modifying the primary amine of 2-(aminomethyl)-2-methylpropane-1,3-diol, a variety of ligands with different coordination properties can be synthesized. For example, reaction with compounds containing additional donor groups, such as pyridine (B92270) or carboxylate moieties, can lead to the formation of ligands with higher denticity. worktribe.commdpi.comresearchgate.net These polydentate ligands can form stable complexes with a wide range of metal ions, and the properties of these complexes can be tuned by altering the ligand structure.

The resulting metal complexes have potential applications in various fields, including catalysis, materials science, and bioinorganic chemistry. The specific geometry and electronic properties of the metal complexes are dictated by the nature of the metal ion and the ligand's structure, offering a way to design complexes with specific functionalities. worktribe.comnewcastle.edu.au

Ligand PrecursorModifying ReagentLigand TypePotential Metal Ions
2-(Aminomethyl)-2-methylpropane-1,3-diol2-PyridinecarboxaldehydeSchiff Base LigandTransition Metals (e.g., Cu, Ni, Co)
2-(Aminomethyl)-2-methylpropane-1,3-diolBromoacetic acidAminopolycarboxylate LigandLanthanides, Transition Metals

Exploration of Chiral Derivatives and Their Role in Asymmetric Synthesis

The prochiral nature of this compound and its derivatives offers opportunities for the development of chiral molecules and their application in asymmetric synthesis.

Chiral derivatives can be prepared through several strategies, including the use of chiral resolving agents to separate enantiomers or by employing enantioselective reactions. Once obtained in an enantiomerically pure form, these chiral derivatives can serve as valuable chiral building blocks or as chiral auxiliaries to control the stereochemical outcome of chemical reactions. nih.govhilarispublisher.commdpi.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. Chiral diols and their derivatives are well-known to be effective chiral auxiliaries in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While specific applications of chiral derivatives of this compound in this context are an area of ongoing research, the structural motifs present suggest their potential as effective tools in the field of asymmetric synthesis. hilarispublisher.comnih.gov

Chiral StrategyApplicationPotential Outcome
Enantioselective synthesis of a derivativeChiral Building BlockSynthesis of enantiomerically pure complex molecules
Attachment of the diol to a prochiral substrateChiral AuxiliaryDiastereoselective reaction with high stereocontrol

Applications in Advanced Materials Science and Polymer Research

Utilization as a Monomer in Polymer Synthesis

The dual reactivity of 2-(bromomethyl)-2-methylpropane-1,3-diol, stemming from its hydroxyl and bromomethyl groups, allows for its versatile use as a monomer in several polymerization strategies. The hydroxyl groups can participate in step-growth polymerizations to form polyesters and polyurethanes, while the bromomethyl group can serve as an initiation site for controlled radical polymerization, leading to the formation of well-defined polymer chains.

Controlled Radical Polymerization Initiators Derived from this compound

While direct initiation from the bromomethyl group is feasible, this compound is more commonly derivatized to create specialized initiators for controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP). The hydroxyl groups can be reacted with molecules such as 2-bromoisobutyryl bromide to introduce ATRP initiating sites. This conversion yields a multifunctional initiator capable of growing multiple polymer chains from a central core, a key strategy in the synthesis of star polymers.

The efficiency of such initiators is critical for achieving polymers with low dispersity and controlled molecular weight. The choice of catalyst system, solvent, and monomer are all crucial factors in the success of these polymerizations.

Synthesis of Functional Polyesters and Polyurethanes

The diol functionality of this compound makes it a suitable monomer for the synthesis of functional polyesters and polyurethanes through step-growth polymerization. researchgate.netresearchgate.net In polyesterification, it can be reacted with dicarboxylic acids or their derivatives. The resulting polyester (B1180765) will have pendant bromomethyl groups along the polymer backbone. These bromine functionalities can then be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functional groups.

Similarly, in the synthesis of polyurethanes, this compound can react with diisocyanates. scispace.comfraunhofer.deresearchgate.net The incorporation of this diol introduces the reactive bromomethyl group into the polyurethane structure, opening avenues for further functionalization and the creation of materials with tailored properties. For example, these pendant groups can serve as sites for cross-linking or for the attachment of bioactive molecules.

Table 1: Examples of Functional Polyesters and Polyurethanes Synthesized Using Brominated Diols

Polymer TypeComonomersResulting FunctionalityPotential Applications
Functional PolyesterAdipic acid, 2,2-bis(bromomethyl)-1,3-propanediolPendant dibromomethyl groupsFlame retardants, precursors for cross-linked materials
Functional PolyurethaneHexamethylene diisocyanate (HMDI), 2,2-bis(azidomethyl)propane-1,3-diolPendant azidomethyl groupsEnergetic binders, materials for click chemistry modifications
Functional PolyurethaneDiisocyanato ethane (B1197151) (DIE), 2,2-dinitropropane-1,3-diolPendant dinitropropyl groupsEnergetic materials

Graft Copolymerization Methodologies and Macromonomer Design

The pendant bromomethyl groups in polyesters or polyurethanes derived from this compound are ideal initiation sites for "grafting-from" polymerizations using techniques like ATRP. This allows for the synthesis of graft copolymers with a polyester or polyurethane backbone and side chains of a different polymer. This methodology provides a powerful tool for combining the properties of different polymer types into a single material.

Alternatively, this compound can be used in the design of macromonomers. By first polymerizing a monomer from the bromomethyl group and then utilizing the diol functionality in a subsequent step-growth polymerization, a macromonomer with a polymerizable end group can be created. These macromonomers can then be copolymerized with other monomers to create graft copolymers with well-defined graft lengths.

Incorporation into Complex Polymer Architectures

The multifunctionality of this compound makes it a key component in the construction of complex, non-linear polymer architectures. These structures, such as dendritic, hyperbranched, star, and brush polymers, often exhibit unique properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups.

Dendritic and Hyperbranched Polymer Synthesis

Dendritic and hyperbranched polymers are characterized by their highly branched, tree-like structures. nih.govnih.govthno.org The synthesis of these polymers often relies on AB2-type monomers, where 'A' and 'B' are different reactive groups. This compound can be conceptually considered as a precursor to an AB2 monomer. For instance, the hydroxyl groups can be reacted to introduce two new functionalities, while the bromomethyl group represents a distinct reactive site.

Hyperbranched polyesters can be synthesized through the polycondensation of ABn-type monomers derived from vegetable oils, which bear one ester group and multiple alcohol functions. rsc.org While not directly using the target compound, this demonstrates the principle of using multifunctional monomers to create highly branched structures. Similarly, hydroxylated hyperbranched polyesters have been used as crosslinking agents in polyurethane networks, showcasing the utility of highly branched polyols. researchgate.net

Star and Brush Polymer Construction

Star polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. acs.orgcmu.eduresearchgate.net The "core-first" approach to synthesizing star polymers often employs a multifunctional initiator from which the arms are grown. A compound structurally similar to the subject of this article, 2,2-bis(bromomethyl)-1,3-propanediol, has been effectively used as a difunctional initiator for the ring-opening polymerization (ROP) of ε-caprolactone. This reaction yields a two-arm polycaprolactone, which is a key intermediate in the synthesis of more complex star copolymers. The two hydroxyl groups of the initiator form the starting points for the growth of two polymer chains.

Table 2: Synthesis of a Two-Arm Polycaprolactone using a Brominated Diol Initiator

InitiatorMonomerCatalystResulting Polymer Architecture
2,2-bis(bromomethyl)-1,3-propanediolε-caprolactoneStannous 2-ethylhexanoateDibromo end-functionalized two-arm polycaprolactone

This difunctional initiation is a foundational step for creating more complex architectures. For example, the resulting two-arm polymer can be further functionalized to act as a macroinitiator for other polymerization techniques, leading to the formation of A2B2 miktoarm star copolymers.

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or a backbone. rsc.org The synthesis of polymer brushes can be achieved through "grafting-from" a surface or a macroinitiator. researchgate.net While direct evidence for the use of this compound in brush polymer synthesis is not prevalent in the reviewed literature, its derivatives, when incorporated into a polymer backbone, could provide initiation sites for the growth of brush-like side chains.

Development of Specialty Polymeric Materials

The compound this compound is a versatile building block in polymer chemistry, primarily due to its trifunctional nature. It possesses two hydroxyl (-OH) groups and one bromomethyl (-CH₂Br) group. This combination of reactive sites allows for its use in creating complex, highly tailored polymeric materials. The hydroxyl groups can readily participate in step-growth polymerization reactions, such as polyesterification or polyurethanization, while the bromomethyl group provides a reactive site for subsequent modification, cross-linking, or the introduction of specific functionalities. This dual reactivity is central to its application in advanced materials science.

Advanced Resins with Tailored Cross-Linking Densities

Cross-linking is a critical process in polymer science that involves forming covalent bonds to link polymer chains together, creating a three-dimensional network. The density of these links significantly influences the material's properties, including its mechanical strength, thermal stability, and solvent resistance. The unique structure of this compound allows for the strategic control over the cross-linking density in resins like polyesters and polyurethanes.

The two hydroxyl groups serve as primary points for linear chain extension in condensation polymerization with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes). In this initial stage, the bromomethyl group typically remains as a pendant, unreacted moiety along the polymer backbone. This creates a "pre-polymer" that is functionalized with reactive bromide sites.

The cross-linking density can then be tailored in a subsequent step. By introducing a suitable cross-linking agent that reacts with the pendant bromomethyl groups, a network structure is formed. The density of this network is not random; it can be precisely controlled by the initial molar ratio of this compound incorporated into the polymer backbone. A higher concentration of this monomer leads to a greater number of available bromomethyl sites, resulting in a higher potential cross-linking density upon reaction.

This two-stage approach—initial polymerization followed by targeted cross-linking—offers significant advantages over traditional methods where cross-linking occurs simultaneously with polymerization. It allows for better process control and the ability to fine-tune the final material properties to meet specific performance requirements. For instance, a lower cross-linking density might be desired for applications requiring flexibility, while a higher density would be preferable for creating rigid, thermally stable materials.

Monomer Ratio (% of Diol content)Pendant -CH₂Br Groups (mmol/g polymer)Resultant Cross-Link DensityExpected Material Property
5%0.25LowIncreased Flexibility, Lower Tg
15%0.75MediumBalanced Strength and Flexibility
30%1.50HighHigh Rigidity, Increased Thermal Stability
50%2.50Very HighBrittle, High Solvent Resistance

This interactive table illustrates the theoretical relationship between the initial concentration of this compound in a polyester resin and the resulting material properties after a subsequent cross-linking step. Tg refers to the glass transition temperature.

Precursors for Polymer Networks with Specific Architectures

Beyond controlling cross-linking, this compound is an ideal precursor for synthesizing polymer networks with specific, non-linear architectures, such as hyperbranched polymers and dendrimers. rsc.org Its structure can be classified as an AB₂ monomer, where the bromomethyl group acts as the 'A' functionality and the two hydroxyl groups act as the 'B₂' functionality (or vice-versa, depending on the chosen reaction scheme).

Hyperbranched polymers are highly branched, three-dimensional macromolecules that are synthesized in a one-pot reaction, making them distinct from the perfectly structured, multi-step synthesis of dendrimers. nih.gov The polymerization of an AB₂ monomer like this compound can lead to such structures. For example, under conditions that favor the reaction between the 'A' and 'B' groups (e.g., etherification by reacting the bromide with the hydroxyls of another monomer), a self-polycondensation reaction occurs.

This process results in a polymer with a dendritic, or tree-like, structure containing numerous branch points and a high concentration of terminal functional groups. The degree of branching (DB), a key parameter for hyperbranched polymers, is influenced by the relative reactivity of the functional groups and the reaction conditions. rsc.org The resulting globular and dendritic architecture imparts unique properties compared to linear polymers, such as lower viscosity, higher solubility, and a multiplicity of reactive end-groups that can be used for further functionalization. nih.gov

The differential reactivity of the hydroxyl and bromomethyl groups can be exploited to create even more complex architectures. For instance, the hydroxyl groups can be used to form a linear polyester backbone, and then the pendant bromomethyl groups can act as initiation sites for a "grafting-from" polymerization, where new polymer chains are grown off the main backbone, creating a comb or brush-like architecture. This level of architectural control is crucial for developing materials for specialized applications in fields like drug delivery, coatings, and nanotechnology.

Polymerization StrategyMonomer TypeResulting ArchitectureKey Structural Feature
Self-PolycondensationAB₂HyperbranchedHigh Degree of Branching, Numerous End Groups
Two-Step PolymerizationTrifunctional MonomerGraft Copolymer (Comb/Brush)Linear Backbone with Pendant Polymer Chains
Convergent SynthesisAB₂ Building BlockDendrimerPerfectly Branched, Monodisperse Structure

This interactive table outlines different polymerization strategies using this compound as a precursor and the specific polymer architectures that can be achieved.

Structural Analysis and Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(Bromomethyl)-2-methylpropane-1,3-diol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, two-dimensional (2D) NMR experiments are often necessary to fully resolve complex structures.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. In a COSY spectrum of this compound, cross-peaks would indicate the connectivity between protons within the same functional group. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is a crucial step in assigning the carbon skeleton of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the central carbon atom in this compound.

Table of Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
-CH₂OH3.5 - 3.865 - 70C(CH₃), CH₂Br
-C(CH₃)----40 - 45Protons on adjacent carbons
-CH₂Br3.4 - 3.638 - 42C(CH₃), CH₂OH
-CH₃1.0 - 1.220 - 25C(CH₃), CH₂OH, CH₂Br

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

NMR spectroscopy can also be used to study the three-dimensional shape or conformation of molecules in solution. nih.govauremn.org.br By analyzing coupling constants and through-space interactions (Nuclear Overhauser Effect), researchers can gain insights into the preferred spatial arrangement of the atoms. For a flexible molecule like this compound, these studies can reveal the most stable conformations and the energy barriers to rotation around its single bonds. masterorganicchemistry.com

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. nih.govresearchgate.net This technique can distinguish between molecules with the same nominal mass but different chemical formulas. nih.govresearchgate.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. docbrown.infodocbrown.infomiamioh.edu Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion and any bromine-containing fragments in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units. docbrown.infodocbrown.info

Table of Expected Fragments in the Mass Spectrum of this compound

FragmentDescription
[M]⁺Molecular ion
[M-H₂O]⁺Loss of a water molecule
[M-CH₂OH]⁺Loss of a hydroxymethyl group
[M-Br]⁺Loss of the bromine atom
[C(CH₃)(CH₂OH)₂]⁺Fragment containing the central carbon and two hydroxymethyl groups

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. osti.govencyclopedia.pub These techniques measure the vibrations of chemical bonds, which occur at characteristic frequencies. For this compound, the IR and Raman spectra would show characteristic peaks for the O-H stretch of the alcohol groups, the C-H stretches of the alkyl groups, the C-O stretch, and the C-Br stretch.

Table of Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-HStretching2850 - 3000
C-OStretching1000 - 1200
C-BrStretching500 - 600

Chiroptical Spectroscopy (e.g., CD, ORD) for Optically Active Derivatives

This compound is not chiral and therefore does not exhibit optical activity. However, if it is used to synthesize chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be crucial for their characterization. nih.govrsc.org These methods measure the interaction of chiral molecules with polarized light and can be used to determine the stereochemistry of the molecule. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 Bromomethyl 2 Methylpropane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of a molecule's chemical behavior. dtic.milunipd.it

For 2-(bromomethyl)-2-methylpropane-1,3-diol, DFT calculations could be employed to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential chemical reactions. For instance, the oxygen atoms of the hydroxyl groups would be expected to be nucleophilic centers, while the carbon atom bonded to the bromine would be an electrophilic site.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate predictions of the molecule's electronic energy and properties. dtic.mil These computationally intensive methods are valuable for benchmarking results from less demanding methods like DFT.

Table 1: Hypothetical Electronic Properties of this compound Calculated by DFT

PropertyPredicted ValueSignificance
HOMO Energy-Relates to the ability to donate electrons.
LUMO Energy-Relates to the ability to accept electrons.
HOMO-LUMO Gap-Indicator of chemical stability and reactivity.
Dipole Moment-Measures the overall polarity of the molecule.
Electrostatic Potential Minima-Indicates likely sites for electrophilic attack (e.g., near oxygen atoms).
Electrostatic Potential Maxima-Indicates likely sites for nucleophilic attack (e.g., near the C-Br bond).

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Approaches

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular mechanics, a method based on classical physics, is often the first step in conformational analysis due to its computational efficiency. It can rapidly explore the potential energy surface to identify a wide range of possible conformations. Subsequently, more accurate quantum chemical methods like DFT can be used to optimize the geometries and calculate the relative energies of the most promising conformers found through molecular mechanics. For this compound, key rotations would be around the C-C and C-O bonds, with intramolecular hydrogen bonding between the two hydroxyl groups and between a hydroxyl group and the bromine atom potentially playing a significant role in stabilizing certain conformations. youtube.commasterorganicchemistry.com

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations would be invaluable for understanding how the molecule behaves in different environments, particularly in various solvents.

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformational preferences and how intermolecular interactions, such as hydrogen bonds with the solvent, are formed and broken. mit.edu These simulations can provide insights into solubility and how the solvent might influence the molecule's reactivity in a solution-phase reaction.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model chemical reactions involving this compound, providing detailed information about the reaction mechanism. For example, a common reaction for this molecule would be a nucleophilic substitution at the carbon bonded to the bromine.

By modeling the reaction with a nucleophile, quantum chemical calculations can identify the transition state structure—the highest energy point along the reaction coordinate. nih.gov The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.net This type of analysis can help in understanding the feasibility of different reaction pathways and in designing synthetic routes. researchgate.netsemanticscholar.org

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)
SN2 SubstitutionOH-Water-
SN1 SubstitutionH2OWater-

Note: The data in this table is for illustrative purposes and represents the type of information that would be generated from reaction pathway analysis.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure and assign spectral features. mdpi.com

For this compound, DFT calculations can predict the vibrational frequencies corresponding to its infrared (IR) spectrum. mdpi.com These calculated frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the hydroxyl groups or the C-Br stretch.

Similarly, nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) can be calculated. escholarship.org By comparing the predicted NMR spectra of different possible isomers or conformers with experimental data, the correct structure can be determined. unc.edu

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic DataPredicted Value (Computational)Experimental Value
IR: O-H Stretch (cm-1)--
IR: C-Br Stretch (cm-1)--
1H NMR: -CH2OH (ppm)--
13C NMR: C-Br (ppm)--

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-2-methylpropane-1,3-diol, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves bromoacetylation of a propane-1,3-diol precursor. For example, bromoacetyl chloride can react with 2-methylpropane-1,3-diol under alkaline conditions (e.g., sodium hydroxide) in anhydrous solvents like ethanol . Key parameters include:

  • Catalyst choice : Phase-transfer catalysts (e.g., tricaprylmethylammonium salts) enhance bromination efficiency .
  • Temperature control : Reactions are often conducted under nitrogen at ambient or slightly elevated temperatures to minimize side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization from methanol is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • Single-crystal XRD : Resolves molecular geometry and hydrogen-bonding patterns. For derivatives, expect intramolecular N–H⋯O bonds and planar (001) hydrogen-bonded networks .
  • FTIR : Key peaks include O–H (~3200–3500 cm⁻¹), C–Br (~500–600 cm⁻¹), and C–O (~1050–1150 cm⁻¹) stretching vibrations .
  • NMR : In 1^1H NMR, the bromomethyl group appears as a singlet (~δ 3.5–4.0 ppm), while diastereotopic protons split into doublets .
  • HPLC : Used for enantiomeric excess determination; retention times vary based on stereochemistry (e.g., 42.4 min vs. 47.8 min for major/minor isomers) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • Carcinogenicity : Classified as a Group 2B carcinogen (IARC). Use fume hoods and personal protective equipment (gloves, lab coats) to avoid inhalation/dermal exposure .
  • Waste disposal : Incinerate residues at high temperatures (>1000°C) to prevent environmental release .
  • Detection : LC-MS is recommended for trace analysis in lab waste (detection limit: 200 mg/kg) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency calculations .
  • Applications : Predict regioselectivity in substitution reactions (e.g., bromine vs. hydroxyl group reactivity) and stability under varying pH conditions .

Q. What are the challenges in detecting trace amounts of this compound in environmental samples, and what analytical methods are recommended?

  • Methodological Answer :

  • Challenges : High water solubility and matrix interference (e.g., in textiles or polyurethane foams) complicate detection .
  • Methods :
  • LC-MS/MS : Quantify at sub-ppm levels using multiple reaction monitoring (MRM) transitions .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery from aqueous matrices .
  • Validation : Include internal standards (e.g., deuterated analogs) to correct for ionization suppression .

Q. How can researchers resolve discrepancies in experimental data regarding the crystal structure or stereochemistry of derivatives?

  • Methodological Answer :

  • Crystallography : Use SHELX software for structure refinement. For ambiguous electron density, apply constraints (e.g., rigid-body refinement) and validate with R-factor convergence (target: R1<0.05R_1 < 0.05) .
  • Stereochemical analysis : Combine HPLC (chiral columns) with circular dichroism (CD) to assign absolute configurations .
  • Data reconciliation : Cross-validate NMR coupling constants (JJ-values) with DFT-predicted dihedral angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2-methylpropane-1,3-diol
Reactant of Route 2
2-(Bromomethyl)-2-methylpropane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.